N-(furan-2-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c15-14(16,17)9-3-5-10(6-4-9)22-20-12(19-21-22)13(23)18-8-11-2-1-7-24-11/h1-7H,8H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWBXMHLOKBFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves radical trifluoromethylation, which can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Formation of the tetrazole ring: This can be synthesized through the cycloaddition of azides with nitriles under thermal or catalytic conditions.
Coupling reactions: The final step involves coupling the furan, trifluoromethyl phenyl, and tetrazole moieties under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that various tetrazole derivatives, including those similar to N-(furan-2-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, exhibit promising antimicrobial properties.
Synthesis and Evaluation
A study synthesized twelve novel derivatives based on the tetrazole scaffold and evaluated their antibacterial activities against standard bacterial strains. The results indicated that several derivatives exhibited significant antimicrobial effects comparable to standard antibiotics like Penicillin and Erythromycin. For instance, one derivative showed inhibition against Staphylococcus epidermidis at a concentration as low as 4 µg/mL .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound 6 | 4 | S. epidermidis |
| Compound 1 | 8 | S. aureus |
| Compound 3 | 16 | Klebsiella pneumoniae |
This data suggests that the tetrazole moiety can enhance the antimicrobial properties of compounds, making them suitable candidates for further development in treating bacterial infections.
Anticancer Properties
The potential of this compound as an anticancer agent has also been investigated. Research has indicated that tetrazole derivatives can inhibit various cancer cell lines without significant cytotoxicity to normal cells.
Cytotoxicity Studies
In vitro studies using the MTT assay revealed that certain derivatives displayed selective cytotoxicity against cancer cell lines while remaining non-toxic to normal human keratinocytes (HaCaT). This selectivity is crucial for developing effective cancer therapies with minimal side effects .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 (Lung Cancer) | 10 | Moderate sensitivity |
| MCF7 (Breast Cancer) | 15 | High sensitivity |
| HaCaT (Normal) | >100 | Non-cytotoxic |
Pharmacological Insights
The pharmacological potential of this compound extends beyond its antimicrobial and anticancer activities. The compound's structural features allow for interactions with various biological targets.
Structure-Based Drug Design
In silico studies have been employed to predict the binding affinity of this compound with various enzymes and receptors involved in disease pathways. Computational docking studies suggest that modifications to the furan and trifluoromethyl groups can enhance binding efficiency, potentially leading to improved therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes or receptors. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Molecular Formula and Properties :
- Molecular Formula : C₁₃H₁₀F₃N₅O₂.
- Molecular Weight : 343.25 g/mol.
- Key Functional Groups : Tetrazole (2H-tetrazole), trifluoromethylphenyl, furan-2-ylmethyl carboxamide.
Synthesis Overview :
While explicit synthesis details are absent in the evidence, analogous compounds (e.g., nitrothiophene carboxamides) are synthesized via coupling reactions using reagents like HATU or EDC, followed by purification via silica gel chromatography . The target compound likely involves:
Formation of the tetrazole ring via cyclization.
Coupling of 4-(trifluoromethyl)phenyl and furan-2-ylmethylamine groups to the tetrazole-carboxylic acid intermediate.
Structural and Functional Comparisons
Table 1: Structural Comparison of Carboxamide Derivatives
Key Findings and Analysis
Heterocyclic Core Influence: Tetrazole vs. Pyrazole/Thiazole: The tetrazole ring in the target compound offers higher nitrogen content and metabolic stability compared to pyrazole or thiazole cores. This may enhance binding to metal ions or polar biological targets . Nitro vs. Trifluoromethyl Groups: Nitro groups (e.g., in –2 compounds) confer electron-withdrawing effects, critical for trypanocidal and antibacterial activity. The trifluoromethyl group in the target compound serves as a bioisostere, improving lipophilicity and resistance to oxidative metabolism .
Biological Activity Trends: Antibacterial Activity: Nitrothiophene carboxamides (e.g., Compound 13 in ) achieve >99% purity and potent activity against Gram-positive pathogens, attributed to nitro group redox cycling . The absence of a nitro group in the target compound suggests divergent mechanisms, possibly agrochemical targeting. Agrochemical Potential: The trifluoromethylphenyl group is a hallmark of agrochemicals (e.g., ’s pyrazole carboxamide), where enhanced membrane permeability and target affinity are critical .
Synthetic Challenges :
- Tetrazole synthesis often requires high-energy conditions (e.g., cyclization of nitriles with sodium azide), whereas pyrazole/thiophene derivatives are more straightforward .
- The furan-2-ylmethyl group may introduce steric hindrance during coupling, necessitating optimized reaction conditions.
Physicochemical and Spectroscopic Data
Table 2: Comparative Spectroscopic Data
Biological Activity
N-(furan-2-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a tetrazole ring , which is known for its pharmacological properties. The presence of the furan and trifluoromethyl groups enhances its biological activity, making it a valuable candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including this compound. The compound was evaluated against various bacterial strains, demonstrating significant activity.
In Vitro Antibacterial Studies
A series of derivatives were synthesized and tested for their Minimum Inhibitory Concentration (MIC) values against standard Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited comparable activity to standard antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 8 |
| 2 | E. coli | 16 |
| 3 | K. pneumoniae | 32 |
| 4 | S. epidermidis | 4 |
The most promising derivative demonstrated an MIC of 2 µg/mL against a clinical strain of S. epidermidis, indicating potent antibacterial properties .
Anticancer Activity
In addition to its antimicrobial effects, the compound has been evaluated for cytotoxicity against human cancer cell lines using the MTT assay. The results showed that while some derivatives were cytotoxic, others maintained non-cytotoxic profiles against normal cell lines.
Cytotoxicity Studies
The cytotoxic effects were assessed on various cancer cell lines, with findings summarized as follows:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 15 | Moderate cytotoxicity |
| MCF-7 | 20 | Non-cytotoxic against normal cells |
| A549 | 10 | Significant cytotoxicity |
These results suggest that while some derivatives may be effective against cancer cells, they do not adversely affect normal cells at similar concentrations .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the tetrazole moiety may interact with bacterial enzymes or cellular targets, inhibiting their function and leading to microbial cell death.
Case Studies
Several case studies have documented the effectiveness of tetrazole derivatives in clinical settings:
- Case Study on Staphylococcus aureus Infections : A clinical isolate of S. aureus resistant to conventional antibiotics showed susceptibility to this compound with an MIC of 8 µg/mL .
- Cancer Cell Line Response : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability, suggesting potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide?
- Method : Use a multi-step approach starting with condensation of 4-(trifluoromethyl)phenyl isocyanate with furan-2-ylmethylamine to form the urea intermediate. Cyclization with sodium azide in acidic conditions (HCl/ethanol) generates the tetrazole ring. Purification via recrystallization (ethanol/water) ensures high yield and purity .
- Key Considerations : Monitor reaction pH to avoid decomposition of the trifluoromethyl group. Confirm intermediate structures via TLC and H NMR before proceeding to cyclization .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Method : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . For amorphous samples, use F NMR (to confirm CF presence) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
- Advanced Tip : Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational modes to validate bond assignments .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Method : Screen for antimicrobial activity using agar diffusion assays (e.g., Staphylococcus aureus, Escherichia coli). For cytotoxicity, employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7). Include positive controls like tetracycline or cisplatin .
- Data Interpretation : Normalize results against solvent-only controls to distinguish true bioactivity from solvent effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?
- Method : Synthesize derivatives with modifications to the furan (e.g., 5-nitro substitution) or trifluoromethylphenyl (e.g., chloro analogs) moieties. Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., COX-1/2) .
- Case Study : Replace the tetrazole ring with 1,3,4-oxadiazole and compare IC values in enzyme inhibition assays .
Q. What computational strategies resolve contradictory data in crystallographic refinement?
- Method : Employ SHELXD for phase problem resolution in cases of twinning or disorder. Use ORTEP-3 to visualize anisotropic displacement parameters and adjust refinement restraints .
- Example : For ambiguous electron density near the tetrazole ring, apply Hirshfeld atom refinement (HAR) to resolve hydrogen positions .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Method : Conduct microsomal stability assays (human liver microsomes + NADPH) to measure half-life (). Use Ames tests for mutagenicity and zebrafish embryo models for developmental toxicity .
- Data Analysis : Corrogate metabolic pathways using LC-MS/MS to identify major metabolites (e.g., hydroxylation at the furan ring) .
Q. What strategies mitigate synthetic challenges in scaling up the compound?
- Method : Optimize solvent systems (e.g., switch from ethanol to DMF for higher solubility) and employ flow chemistry for continuous azide cyclization. Use Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading) .
- Quality Control : Implement inline FTIR to monitor reaction progress and reduce batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
